2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride
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Overview
Description
2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H7ClF3NO3S and a molecular weight of 301.67 g/mol . This compound is characterized by the presence of a trifluoroacetamido group and a sulfonyl chloride group attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride typically involves the following steps:
Nitration: The starting material, 2-methylbenzene, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Acylation: The amino group is acylated with trifluoroacetic anhydride to form the trifluoroacetamido derivative.
Sulfonylation: Finally, the trifluoroacetamido derivative is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, directing incoming electrophiles to the meta position.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Catalysts such as aluminum chloride or iron(III) chloride are commonly used.
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile, with mild heating to facilitate the substitution.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. The sulfonyl chloride group is highly reactive, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions are crucial in modifying the chemical and biological properties of target molecules .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the methyl and trifluoroacetamido groups.
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a chloro group instead of a methyl group.
Uniqueness: 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride is unique due to the presence of both the trifluoroacetamido and sulfonyl chloride groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of diverse organic compounds .
Properties
IUPAC Name |
2-methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO3S/c1-5-4-6(14-8(15)9(11,12)13)2-3-7(5)18(10,16)17/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCLOPQGJJERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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